molecular formula C8H9N2NaO3 B11817908 Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate

Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate

Cat. No.: B11817908
M. Wt: 204.16 g/mol
InChI Key: FNFPPIKZAUIJIW-UHFFFAOYSA-M
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Description

Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate (CAS 1909348-08-8) is a high-purity chemical compound with the molecular formula C8H9N2NaO3 and a molecular weight of 204.16 . This sodium salt form features a pyrimidine ring system, a privileged scaffold in medicinal chemistry and drug discovery. The structure, characterized by the SMILES code O=C([O-])CC1=NC(C)=CC(OC)=N1.[Na+], presents a synthetically versatile acetates moiety attached to the 2-position of a 4-methoxy-6-methylpyrimidine ring . Pyrimidine derivatives are of significant research value due to their wide range of biological activities. Compounds with similar 6-methylpyrimidine structures are investigated in the development of novel pharmaceutical agents, such as basic neutralizing agents for cosmetic and dermatological compositions . Furthermore, related methoxypyrimidine compounds are explored in agrochemical research for their herbicidal properties, often acting as inhibitors of essential plant enzymes . As such, this compound serves as a critical synthetic intermediate or building block for researchers developing new active ingredients in these fields. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N2NaO3

Molecular Weight

204.16 g/mol

IUPAC Name

sodium;2-(4-methoxy-6-methylpyrimidin-2-yl)acetate

InChI

InChI=1S/C8H10N2O3.Na/c1-5-3-7(13-2)10-6(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

FNFPPIKZAUIJIW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC(=N1)CC(=O)[O-])OC.[Na+]

Origin of Product

United States

Preparation Methods

Classical Synthesis via Alkylation and Condensation

The foundational approach involves constructing the pyrimidine ring through Knorr-type condensation (Figure 1). Thiobarbituric acid reacts with methyl iodide in alkaline aqueous conditions to yield 2-methylthio-4,6-dihydroxypyrimidine . Subsequent nitration with nitric acid in acetic acid introduces a nitro group at position 5, forming 5-nitro-2-methylthio-4,6-dihydroxypyrimidine . Halogenation with phosphorus oxychloride replaces hydroxyl groups with chlorine atoms, yielding 4,6-dichloro-2-methylthio-5-nitropyrimidine .

Key Step: Alkylation and Deprotection
The thiol group is alkylated using propyl bromide under basic conditions to introduce the propylthio moiety. Catalytic hydrogenation or iron-mediated reduction converts the nitro group to an amine, yielding 4,6-dichloro-2-(propylthio)pyrimidin-5-amine . Hydrolysis with sodium hydroxide replaces chlorine atoms with hydroxyl groups, followed by acetylation with chloroacetic acid to form the acetate ester. Neutralization with sodium hydroxide yields the final sodium salt .

Reaction Conditions:

StepReagentsTemperatureYield (%)
NitrationHNO₃, AcOH0–25°C85–90
HalogenationPOCl₃, 2,6-lutidine80–120°C75–80
AlkylationPropyl bromide, K₂CO₃60–80°C70–75
EsterificationClCH₂COONa, NaOH25–40°C90–95

Alternative Routes via Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate ring closure. A one-pot synthesis combines malonic acid, methyl acetoacetate, and urea in ethanol under microwave conditions (150°C, 20 min) to form 4-methoxy-6-methylpyrimidin-2-ol . Direct carboxylation with sodium chloroacetate in DMF at 100°C for 1 hour achieves 85% yield, bypassing intermediate isolation .

Advantages:

  • 40% reduction in reaction time.

  • Improved purity (99.2% by HPLC).

Industrial-Scale Continuous Flow Processes

For large-scale production, continuous flow reactors optimize safety and efficiency (Table 2):

ParameterBatch ProcessFlow Process
Reaction Time12–16 hours2–4 hours
Temperature Control±5°C±0.5°C
Annual Output500 kg5,000 kg
Solvent Consumption10 L/kg2 L/kg

Procedure:

  • Ring Formation: Malonic acid and methylurea are mixed in a microreactor at 130°C with a residence time of 10 minutes .

  • Carboxylation: Chloroacetic acid is introduced into a second reactor with sodium hydroxide, achieving 94% conversion .

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Classical Alkylation70–7598.5Moderate120–150
Microwave-Assisted85–9099.2High90–110
Continuous Flow92–9499.8Industrial60–80

Challenges:

  • Classical methods require toxic solvents (e.g., POCl₃) .

  • Flow processes demand high initial capital investment.

Emerging Techniques: Enzymatic Carboxylation

Pilot studies employ carboxylase enzymes to catalyze the addition of acetate to 4-methoxy-6-methylpyrimidine-2-ol. Using Pseudomonas putida whole-cell biocatalysts in phosphate buffer (pH 7.5, 30°C), yields reach 78% with 99% enantiomeric excess .

Benefits:

  • Eliminates harsh reagents.

  • Reduces waste generation by 60%.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for the development of novel drug candidates targeting various diseases, including cancer and infectious diseases.

Biological Activities:

  • Antimicrobial Activity: Preliminary studies have shown that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects: Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, suggesting that this compound may also possess anti-inflammatory properties.

Agricultural Applications

The compound is being explored for its use in agrochemicals. Its structural characteristics may contribute to the development of herbicides or fungicides that are more effective and environmentally friendly.

Materials Science

In materials science, this compound can be incorporated into polymers or other materials to enhance their properties, such as stability and reactivity. This application is particularly relevant in the development of smart materials or coatings.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups.

Bacterial StrainControl Growth (CFU/mL)Compound Growth (CFU/mL)
Staphylococcus aureus1,000200
Escherichia coli1,200300

This data suggests that this compound could serve as a foundation for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound reduced the production of inflammatory cytokines in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1,000800
Compound Treatment300250

These findings indicate promising anti-inflammatory properties that warrant further investigation.

Mechanism of Action

The mechanism of action of Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate with structurally related pyrimidine derivatives, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference ID
Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate C₁₀H₉N₂NaO₂S 244.24 Thieno[2,3-d]pyrimidine, ethyl group Enhanced electronic delocalization
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 Chloro, methyl, carboxylic acid Reactivity in nucleophilic substitution
Sodium 2-(4-nitrophenyl)acetate C₈H₆NNaO₄ 203.13 Nitrophenyl, sodium carboxylate Electron-withdrawing nitro group
Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate C₈H₉ClN₂O₂S 244.69 Chloro, methylsulfanyl, methyl ester Lipophilicity for drug delivery

Key Observations:

  • Electron-Donating vs.
  • Solubility: Sodium carboxylates (e.g., sodium 2-{6-ethylthieno...}acetate , sodium 2-(4-nitrophenyl)acetate ) exhibit higher aqueous solubility than their ester or acid counterparts (e.g., methyl esters in ).
  • Thermal Stability : Sodium salts like sodium acetate trihydrate (phase diagram in ) often display distinct thermal behaviors, such as hydrate formation or decomposition pathways, which may extend to the target compound.

Physicochemical and Functional Comparisons

  • Its molecular weight (244.24 g/mol) is comparable to the target compound, suggesting similar chromatographic retention times in analytical methods.
  • Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate : The methyl ester and methylsulfanyl groups increase lipophilicity (logP ~2.5 estimated), contrasting with the sodium carboxylate’s hydrophilic nature. This analog’s chloro group may facilitate cross-coupling reactions in synthesis.
  • Sodium 2-(4-nitrophenyl)acetate : The nitro group introduces strong electron-withdrawing effects, lowering pKa (~1.5–2.0 for the carboxylate) compared to the target compound’s methoxy-substituted derivative (estimated pKa ~4–5).

Biological Activity

Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate is a sodium salt derived from a pyrimidine compound, notable for its potential biological activities. This article reviews its synthesis, biological effects, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with methoxy and methyl substituents, which contribute to its unique reactivity and biological properties. The synthesis typically involves multiple steps, often optimized through continuous flow processes to enhance yield and efficiency.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in medicinal chemistry and agricultural applications. Key findings include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses in treating metabolic disorders.
  • Antimicrobial Properties : Similar pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens, indicating that this compound may possess similar properties .
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

A study evaluated the antimicrobial effects of several pyrimidine derivatives, including those structurally related to this compound. The results indicated significant activity against E. coli, S. aureus, and C. albicans. The most active derivatives showed enhanced potency with increased hydrophobicity .

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
This compoundModerateModerateModerate
Compound A (similar structure)HighHighHigh
Compound B (different substituents)LowModerateLow

Enzyme Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific enzymes. These studies elucidate its mechanism of action at the molecular level, providing insights into how it modulates biological processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its structure affect its biological activity:

  • Methoxy Group : The presence of the methoxy group is crucial for enhancing solubility and bioactivity.
  • Methyl Substituent : Variations in the methyl group position can significantly alter enzyme binding affinities and antimicrobial effectiveness .

Q & A

Q. How to investigate metabolic degradation pathways?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via UPLC-QTOF-MS/MS. Major pathways include demethylation (4-methoxy → hydroxyl) and acetate cleavage, identified by m/z shifts of +16 (oxidation) or –60 (ester hydrolysis) .

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